molecular formula C18H21N5O2 B6439316 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549048-98-6

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No.: B6439316
CAS No.: 2549048-98-6
M. Wt: 339.4 g/mol
InChI Key: NDTWUQJWXNDWCG-UHFFFAOYSA-N
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Description

The compound 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine features a pyrimidine core substituted at position 5 with a methoxy group and at position 2 with a piperidine-linked imidazo[1,2-a]pyridine moiety. This structure is common in kinase inhibitors and GPCR-targeting agents, where the imidazo[1,2-a]pyridine scaffold enhances binding to hydrophobic pockets, and the piperidine linker confers conformational flexibility . Below, we compare its structural and functional attributes with analogous compounds.

Properties

IUPAC Name

2-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-24-16-10-19-18(20-11-16)25-15-5-8-22(9-6-15)12-14-13-23-7-3-2-4-17(23)21-14/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTWUQJWXNDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Heterocycle and Substituent Variations

Compound Name Core Structure Key Substituents CAS/Reference
Target Compound Pyrimidine 5-methoxy, 2-(piperidin-4-yloxy-imidazo[1,2-a]pyridinyl)
5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine Pyrimidine 5-ethyl 2380173-39-5
2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine Pyridine 4-CF₃, octahydropyrrolo-pyrrole
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 1-oxadiazole, 4-piperidinyloxy EP 1 808 168 B1
D1 (Carboxamide derivative) Imidazo[1,2-a]pyridine Piperazine-carboxamide

Key Observations :

  • Pyrazolo-pyrimidines often exhibit enhanced kinase selectivity due to planar rigidity .
  • Substituent Effects: 5-Methoxy vs. Trifluoromethyl (CF₃): In , CF₃ introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions . Oxadiazole: The 3-isopropyl-[1,2,4]oxadiazole in enhances metabolic stability by resisting oxidative degradation .

Pharmacological and Binding Data

Table 2: Reported Bioactivities of Analogs

Compound Target/Activity Binding Affinity/IC₅₀ Reference
D1 (Carboxamide) Anti-tubercular (InhA enzyme) −8.0 kcal/mol (docking score)
D4 (Carboxamide) Anti-tubercular −9.4 kcal/mol
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Kinase inhibition (hypothetical) Not reported

Insights :

  • Carboxamide derivatives () show improved binding affinities compared to non-carboxamide analogs, likely due to additional hydrogen bonds with target residues.
  • The target compound’s methoxy group may confer moderate binding via hydrophobic interactions, but substituents like CF₃ or carboxamide () could enhance potency.

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Ring

The imidazo[1,2-a]pyridine scaffold is synthesized via condensation of 2-aminopyridine with α-bromoketones under reflux conditions. For example, reaction of 2-aminopyridine with bromoacetone in ethanol at 80°C yields 2-methylimidazo[1,2-a]pyridine. Introduction of a chloromethyl group at the 2-position is achieved using Vilsmeier-Haack formylation followed by reduction and tosylation:

2-AminopyridineHCO2H, POCl3Vilsmeier2-Formylimidazo[1,2-a]pyridineNaBH4Reduction2-(Hydroxymethyl)imidazo[1,2-a]pyridineTsClTosylation2-(Tosyloxymethyl)imidazo[1,2-a]pyridine\text{2-Aminopyridine} \xrightarrow[\text{HCO}2\text{H, POCl}3]{\text{Vilsmeier}} \text{2-Formylimidazo[1,2-a]pyridine} \xrightarrow[\text{NaBH}_4]{\text{Reduction}} \text{2-(Hydroxymethyl)imidazo[1,2-a]pyridine} \xrightarrow[\text{TsCl}]{\text{Tosylation}} \text{2-(Tosyloxymethyl)imidazo[1,2-a]pyridine}

Functionalization of Piperidine

Piperidin-4-ol is protected as its Boc derivative using di-tert-butyl dicarbonate in aqueous acetone (yield: 85–90%). The Boc group prevents undesired side reactions during subsequent alkylation:

Piperidin-4-olNaHCO3(Boc)2ON-Boc-piperidin-4-ol\text{Piperidin-4-ol} \xrightarrow[\text{NaHCO}3]{\text{(Boc)}2\text{O}} \text{N-Boc-piperidin-4-ol}

Coupling Imidazo[1,2-a]pyridine with Piperidine

The tosylated imidazo[1,2-a]pyridine undergoes alkylation with N-Boc-piperidin-4-ol in the presence of K2_2CO3_3 in DMF at 60°C:

2-(Tosyloxymethyl)imidazo[1,2-a]pyridine+N-Boc-piperidin-4-olK2CO3DMF, 60°C1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-Boc-piperidin-4-ol\text{2-(Tosyloxymethyl)imidazo[1,2-a]pyridine} + \text{N-Boc-piperidin-4-ol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 60°C}} \text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-N-Boc-piperidin-4-ol}

Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the secondary amine:

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-Boc-piperidin-4-olTFADCM1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol\text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-N-Boc-piperidin-4-ol} \xrightarrow[\text{TFA}]{\text{DCM}} \text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-ol}

Synthesis of 5-Methoxypyrimidine-Oxy Fragment

Preparation of 2-Chloro-5-methoxypyrimidine

2,5-Dichloropyrimidine is treated with sodium methoxide in methanol to selectively substitute the 5-position chloride (yield: 75%):

2,5-DichloropyrimidineNaOMeMeOH2-Chloro-5-methoxypyrimidine\text{2,5-Dichloropyrimidine} \xrightarrow[\text{NaOMe}]{\text{MeOH}} \text{2-Chloro-5-methoxypyrimidine}

Final Coupling: Mitsunobu Reaction

The piperidine-alcohol intermediate is coupled with 2-chloro-5-methoxypyrimidine via a Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3) in THF:

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol+2-Chloro-5-methoxypyrimidineDIAD, PPh3THF2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]oxy-5-methoxypyrimidine\text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-ol} + \text{2-Chloro-5-methoxypyrimidine} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine}

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Time: 12–24 hours

  • Yield: 60–70%

Alternative Synthetic Routes

Reductive Amination Approach

A secondary route involves reductive amination of 2-(aminomethyl)imidazo[1,2-a]pyridine with N-Boc-piperidin-4-one using NaBH3_3CN in methanol:

2-(Aminomethyl)imidazo[1,2-a]pyridine+N-Boc-piperidin-4-oneNaBH3CNMeOH1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-Boc-piperidin-4-amine\text{2-(Aminomethyl)imidazo[1,2-a]pyridine} + \text{N-Boc-piperidin-4-one} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-N-Boc-piperidin-4-amine}

Oxidation of the amine to the alcohol is achieved via Swern oxidation before Mitsunobu coupling.

Critical Data Tables

Table 1. Key Intermediates and Yields

IntermediateSynthesis StepYield (%)
N-Boc-piperidin-4-olBoc protection85–90
2-(Tosyloxymethyl)imidazo[1,2-a]pyridineTosylation70–75
2-Chloro-5-methoxypyrimidineMethoxylation75
Final compoundMitsunobu coupling60–70

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on piperidine reduce Mitsunobu efficiency. Use of high-boiling solvents (e.g., DMF) improves reactivity.

  • Regioselectivity : SNAr on 2-chloro-5-methoxypyrimidine requires careful control of base strength (e.g., K2_2CO3_3 instead of NaOH).

  • Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively isolates the final product .

Q & A

Basic: What are the key synthetic strategies for preparing 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Intermediate Preparation : Synthesis of the imidazo[1,2-a]pyridine and piperidin-4-yl-oxy pyrimidine intermediates separately .
  • Coupling Reactions : Condensation of intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the final scaffold .
  • Thiazolidinone Ring Formation : For derivatives, a Z-configuration thiazolidinone ring is introduced via base-catalyzed cyclization (e.g., using DBU) .
    Key reagents include chloroacetyl derivatives for thiazolidinone formation and Pd catalysts for cross-coupling steps.

Basic: How is the compound characterized structurally to confirm its configuration and purity?

  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for Z/E isomers in thiazolidinone derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine and piperidine moieties. For example, coupling constants (e.g., J = 8–10 Hz) distinguish axial/equatorial protons in the piperidine ring .
  • HPLC-MS : Ensures >95% purity and validates molecular weight .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during imine formation .
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

Advanced: What computational methods predict binding interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of the thiazolidinone ring to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite identifies potential interactions with kinase domains (e.g., EGFR) or GPCRs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using AMBER or GROMACS .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Dose-Response Reassessment : Validate IC₅₀ values across multiple cell lines to rule out cell-specific effects .
  • Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies in in vivo vs. in vitro results .
  • Target Profiling : Chemoproteomics (e.g., thermal shift assays) confirms off-target interactions .

Advanced: What structure-activity relationship (SAR) trends guide modification of the thiazolidinone moiety?

  • Substituent Effects : Bulky groups (e.g., 2-methylpropyl) at the thiazolidinone N-position enhance cytotoxicity but reduce solubility .
  • Z vs. E Isomers : Z-configuration improves binding to ATP pockets in kinases due to planar geometry .
  • Sulfur Substitution : Replacing thioxo with oxo groups reduces potency, highlighting the role of sulfur in H-bonding .

Advanced: How can failed coupling reactions during synthesis be troubleshooted?

  • Catalyst Deactivation : Test for moisture-sensitive catalysts (e.g., Pd) by adding molecular sieves .
  • Steric Hindrance : Use bulkier leaving groups (e.g., mesyl instead of tosyl) to improve nucleophilic substitution efficiency .
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation; arrest reactions at 50% conversion to isolate reactive species .

Advanced: What strategies assess the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The methoxy group shows instability at pH < 2 .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) to assess esterase-mediated hydrolysis of labile groups .
  • Light Sensitivity : UV-Vis spectroscopy detects photooxidation of the imidazo[1,2-a]pyridine core .

Advanced: How can multi-omics data integrate with target identification studies?

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Proteomics : SILAC labeling quantifies changes in protein abundance, prioritizing targets like HSP90 or tubulin .
  • Metabolomics : NMR-based metabolomics reveals disruptions in glycolysis or TCA cycle intermediates .

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